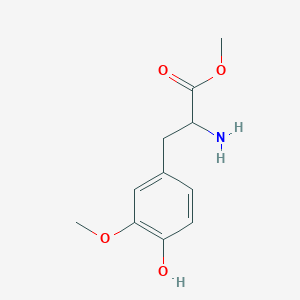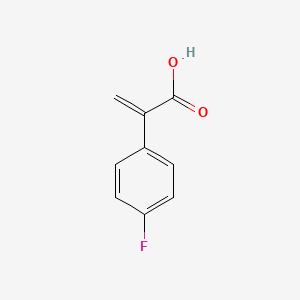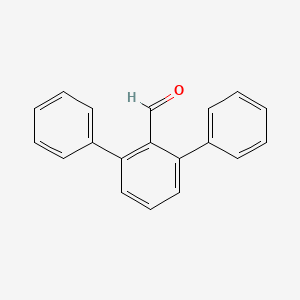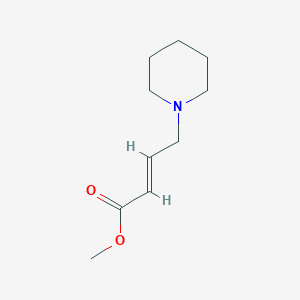
3-(o-Tolyl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(o-Tolyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with an o-tolyl group at the third position. Isoxazoles are a class of five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(o-Tolyl)isoxazole typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the reaction of o-tolyl nitrile oxide with an appropriate dipolarophile under mild conditions. This reaction can be catalyzed by various metal catalysts, such as copper or ruthenium, or can proceed under metal-free conditions using microwave irradiation .
Industrial Production Methods
Industrial production of this compound often employs eco-friendly and cost-effective methods. Metal-free synthetic routes are preferred due to their lower environmental impact and reduced production costs. These methods typically involve the use of readily available starting materials and simple reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-(o-Tolyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles or other derivatives.
Reduction: Reduction reactions can convert the isoxazole ring into other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions
Major Products Formed
The major products formed from these reactions include substituted isoxazoles, oxazoles, and other heterocyclic derivatives. These products often exhibit enhanced biological activities and are of significant interest in medicinal chemistry .
Scientific Research Applications
3-(o-Tolyl)isoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: It serves as a lead compound in the development of new drugs with analgesic, anti-inflammatory, and anticonvulsant properties.
Industry: This compound is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(o-Tolyl)isoxazole involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor or receptor modulator, leading to the disruption of key biological processes. The compound’s effects are often mediated through its ability to form stable complexes with target proteins or nucleic acids .
Comparison with Similar Compounds
Similar Compounds
3-(p-Tolyl)isoxazole: Similar structure but with a para-tolyl group.
3-(m-Tolyl)isoxazole: Similar structure but with a meta-tolyl group.
Isoxazole: The parent compound without any substituents.
Uniqueness
3-(o-Tolyl)isoxazole is unique due to the specific positioning of the o-tolyl group, which can influence its reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with biological targets and its overall pharmacological profile .
Properties
Molecular Formula |
C10H9NO |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
3-(2-methylphenyl)-1,2-oxazole |
InChI |
InChI=1S/C10H9NO/c1-8-4-2-3-5-9(8)10-6-7-12-11-10/h2-7H,1H3 |
InChI Key |
QANLMPPONZMILX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Bis[(4-hydroxy-3,5-dimethoxyphenyl)-methyl]-1,4-butanediol](/img/structure/B12094182.png)
![5-Fluoro-3-[(2R,4S)-4-fluoro-2-pyrrolidinyl]-2-methoxypyridine](/img/structure/B12094193.png)








![benzenesulfonate;tert-butyl 3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B12094253.png)



